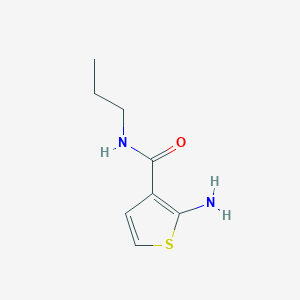

2-amino-N-propylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-4-10-8(11)6-3-5-12-7(6)9/h3,5H,2,4,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVDMOPXBLTBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Aminothiophene 3 Carboxamide Derivatives

Gewald Reaction: Classical and Modified Approaches

The Gewald reaction, first reported in the 1960s, stands as the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoacetamide (or other active methylene (B1212753) nitrile) and elemental sulfur in the presence of a basic catalyst. wikipedia.orgnih.govnih.gov The reaction's popularity stems from the ready availability of starting materials and the generally mild conditions required. researchgate.net

Mechanism and Catalytic Aspects of the Gewald Reaction for 2-Aminothiophenes

The mechanism of the Gewald reaction has been a subject of study for decades and is now well-understood. wikipedia.org It proceeds through a series of key steps:

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., N-propylcyanoacetamide for the target molecule). wikipedia.orgorganic-chemistry.orgumich.edu This step forms a stable α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov

Sulfur Addition: The α,β-unsaturated intermediate then reacts with elemental sulfur. The exact mechanism of sulfur addition is complex, but it is postulated that the base activates the sulfur, which is then attacked by the carbanion of the unsaturated nitrile. wikipedia.orgchemrxiv.orgchemrxiv.org Computational studies suggest this is followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.orgchemrxiv.org

Cyclization and Tautomerization: The crucial final step involves an intramolecular nucleophilic attack of the sulfur anion onto the nitrile group's triple bond, leading to the formation of the thiophene (B33073) ring. umich.edu A subsequent tautomerization yields the final, stable 2-aminothiophene aromatic system. wikipedia.org This cyclization and aromatization step is the primary thermodynamic driving force for the entire reaction sequence. chemrxiv.orgchemrxiv.org

Catalysts play a dual role, facilitating both the initial condensation and the sulfur addition. While traditional bases are common, recent research has explored novel catalytic systems like piperidinium (B107235) borate (B1201080) and various nanocomposites to improve efficiency. nih.govthieme-connect.com

One-Pot Synthetic Procedures and Optimization Parameters

A significant advantage of the Gewald reaction is its frequent application as a one-pot procedure, where all reactants are combined in a single vessel. tubitak.gov.trresearchgate.net This approach is highly efficient for generating diverse chemical libraries. organic-chemistry.org

Optimization of a one-pot Gewald synthesis involves careful consideration of several parameters:

Temperature: Reactions are often conducted at room temperature or with gentle heating, typically around 50°C. arkat-usa.orgtubitak.gov.tr However, some protocols may require reflux conditions to achieve good yields. derpharmachemica.com

Catalyst Loading: While stoichiometric amounts of base have been used, studies show that truly catalytic amounts (e.g., 20 mol%) can be sufficient, leading to high yields in shorter times. thieme-connect.com

Reaction Time: Reaction times can vary significantly, from a few hours to overnight, depending on the specific reactants, catalyst, and temperature. derpharmachemica.comnih.gov Solvent-free methods using ball milling have also been developed, which can be catalytic in base. mdpi.com

| Entry | Catalyst (Pip borate) Loading (mol%) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | Reflux | 24 h | 0 |

| 2 | 10 | Reflux | 40 min | 85 |

| 3 | 15 | Reflux | 30 min | 92 |

| 4 | 20 | Reflux | 20 min | 96 |

| 5 | 20 | Room Temp | 24 h | Traces |

Influence of Reactant Choice on Product Diversification

The structural diversity of the resulting 2-aminothiophene-3-carboxamides is directly controlled by the choice of the initial carbonyl compound and the active methylene nitrile. researchgate.netnih.gov

Carbonyl Component: Using different aldehydes or ketones allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring. arkat-usa.org For instance, reacting a ketone like cyclohexanone (B45756) results in a tetrahydrobenzothiophene core, while using an aldehyde introduces a substituent at the 5-position and a hydrogen at the 4-position. tubitak.gov.tr

Active Methylene Nitrile: The choice of the nitrile component determines the substituent on the carboxamide nitrogen at the 3-position. To synthesize the target compound, 2-amino-N-propylthiophene-3-carboxamide , one would specifically use N-propyl-2-cyanoacetamide. The use of unsubstituted cyanoacetamide yields a primary amide (-CONH2), whereas using other N-substituted derivatives like N-phenylcyanoacetamide leads to the corresponding N-phenyl derivative. tubitak.gov.tr This highlights the reaction's flexibility in generating a wide array of specifically functionalized molecules. researchgate.net

Role of Solvents and Basic Catalysts in Reaction Efficiency

The choice of solvent and base is critical for optimizing the yield and rate of the Gewald reaction. researchgate.nettubitak.gov.tr

Solvents: Common solvents include alcohols like ethanol (B145695) and methanol, or more polar aprotic solvents like dimethylformamide (DMF). arkat-usa.orgtubitak.gov.tr The solvent choice can influence reactant solubility and reaction rate. Aqueous media, often in combination with an amine base like triethylamine (B128534), have been shown to be highly effective, offering an environmentally friendly alternative where the product often precipitates directly from the reaction mixture, simplifying purification. lookchem.com

Basic Catalysts: A wide range of bases can be employed. Organic amine bases such as morpholine, piperidine, pyrrolidine (B122466), and triethylamine are most common. arkat-usa.orgtubitak.gov.tr Studies have shown that pyrrolidine can be particularly effective in certain microwave-assisted protocols. clockss.org Inorganic bases like calcium oxide (CaO) have also been reported as cheap and efficient heterogeneous catalysts. derpharmachemica.com The base's strength and steric properties can impact its efficacy in promoting the initial condensation.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMF | 65 |

| 2 | Cs₂CO₃ | DMF | 72 |

| 3 | NaOH | DMF | 58 |

| 4 | Et₃N | DMF | 75 |

| 5 | Piperidine | DMF | 85 |

| 6 | Pyrrolidine | DMF | 92 |

| 7 | Pyrrolidine | EtOH | 88 |

| 8 | Pyrrolidine | CH₃CN | 81 |

Advanced Synthetic Techniques

To overcome some limitations of classical methods, such as long reaction times, advanced synthetic techniques have been applied to the Gewald reaction.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 2-aminothiophene derivatives. wikipedia.orgclockss.org This technique significantly enhances reaction kinetics, leading to dramatically reduced reaction times and often improved product yields. clockss.orgorganic-chemistry.org

In a typical microwave-assisted Gewald reaction, the reactants are heated in a sealed vessel for a short period. For example, syntheses that might take several hours under conventional heating can be completed in as little as 20-30 minutes using microwave irradiation. clockss.orgorganic-chemistry.org This rapid and efficient heating has made microwave-assisted synthesis a preferred method for high-throughput synthesis and the creation of compound libraries. clockss.org One study demonstrated that a variety of 2-aminothiophene derivatives could be prepared in 30 minutes with yields ranging from 57% to 95% under microwave conditions. clockss.org

Regioselective Functionalization Strategies (e.g., Lithiation and Subsequent Electrophilic Attack)

Regioselective functionalization is paramount in thiophene chemistry to ensure substituents are introduced at the desired positions. A powerful strategy for achieving this is through directed ortho-metalation, specifically using lithiation followed by quenching with an electrophile. This approach leverages the acidity of specific protons on the thiophene ring, which can be enhanced and directed by existing substituents.

A relevant example is the synthesis of N-phenyl-5-propylthiophene-2-carboxamide, a precursor that demonstrates the principles applicable to N-propyl derivatives. The synthesis begins with 2-propylthiophene (B74554), which undergoes lithiation at the C5 position. This high regioselectivity is attributed to the directing effect of the C2-propyl group. The lithiated intermediate is then attacked by an electrophile to install a new functional group. mdpi.com

In a specific multi-step synthesis of a complex thiophene derivative, three successive direct lithiation reactions were employed, starting from the basic thiophene ring. researchgate.net These reactions were typically conducted at very low temperatures, such as -78 °C, using n-butyllithium (n-BuLi) as the lithiating agent. mdpi.comresearchgate.net The choice of electrophile in the subsequent step determines the nature of the substituent introduced. For instance, reacting the lithiated species with N,N-dimethylformamide (DMF) introduces a formyl group. mdpi.com This method provides a reliable and predictable way to build functionality onto the thiophene scaffold. researchgate.net

Table 1: Regioselective Lithiation and Electrophilic Attack

| Starting Material | Reagents | Conditions | Product | Overall Yield | Reference |

|---|

Multi-Step Synthesis Sequences for Complex N-Propylthiophene-3-carboxamide Derivatives

Amide Coupling Reactions

The formation of the N-propylcarboxamide functional group is a crucial step in the synthesis of the target compound. This transformation is typically achieved through an amide coupling reaction between a thiophene-3-carboxylic acid precursor and propylamine. The carboxylic acid must first be "activated" to facilitate the reaction with the amine. hepatochem.com

Commonly used coupling reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The use of EDC and a catalytic amount of HOBt is a well-established method for forming amide bonds, particularly with electron-deficient amines. nih.gov

Alternatively, the amide bond can be formed by reacting a lithiated thiophene intermediate with an isocyanate. For example, the synthesis of N-phenyl-5-propylthiophene-2-carboxamide was achieved by treating 5-lithio-2-propylthiophene with phenyl isocyanate. mdpi.com This principle can be extended to the synthesis of N-propyl derivatives by using propyl isocyanate as the electrophile.

Table 2: Common Amide Coupling Reagents

| Reagent System | Description | Application Notes | Reference |

|---|---|---|---|

| EDC / HOBt / DMAP | Carbodiimide-based coupling with additives. | A versatile protocol for amide bond formation, effective for electron-deficient amines and functionalized carboxylic acids. | nih.gov |

| DCC / DMAP | Dicyclohexylcarbodiimide with 4-dimethylaminopyridine. | A broadly applicable method, though racemization can be a concern with chiral amino acids. | hepatochem.com |

| Isocyanates | Reaction with organometallic intermediates (e.g., lithiated thiophenes). | A direct method to form the amide bond without needing to isolate the carboxylic acid precursor. | mdpi.com |

N-Alkylation and Other Post-Cyclization Modifications

Post-cyclization modifications are essential for introducing the required substituents onto the pre-formed 2-aminothiophene ring system. While the specific focus is on 2-amino-N-propyl thiophene-3-carboxamide, the alkylation of the thiophene ring itself is a key modification.

The introduction of the propyl group at a specific position on the thiophene ring is a critical step that dictates the final structure. This is often achieved early in the synthesis sequence. For instance, 2-propylthiophene can be prepared by reacting thiophene with n-butyllithium to create a lithiated intermediate, which is then quenched with n-propyl bromide. mdpi.com While this is technically C-alkylation, it is a fundamental post-cyclization modification of the parent thiophene heterocycle. The alkylation of thiophene can be a challenging reaction, as common catalysts can cause resinification. google.com However, using alkyl halides with lithiated intermediates provides a high-yield pathway. mdpi.com

Synthesis of Precursors for Further Chemical Transformations

Ester Hydrolysis and Carboxylic Acid Precursor Formation

A common and highly effective route to the N-propyl amide involves the synthesis of a 2-aminothiophene-3-carboxylic acid. This acid is the direct precursor needed for the amide coupling reaction with propylamine. researchgate.net

Typically, the synthesis does not yield the carboxylic acid directly but rather its ester derivative, such as an ethyl or methyl ester. The widely used Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of an amine, is a cornerstone for preparing 2-aminothiophene-3-carboxylate esters. researchgate.netresearchgate.netresearchgate.nettubitak.gov.tr

Once the 2-aminothiophene-3-carboxylate ester is obtained, the next step is its hydrolysis to the corresponding carboxylic acid. This transformation is a standard procedure, often carried out under basic or acidic conditions, to free the carboxylic acid functional group for subsequent amide coupling. beilstein-journals.org This two-step process—Gewald reaction to form the ester, followed by hydrolysis—provides a versatile and reliable pathway to the essential 2-aminothiophene-3-carboxylic acid precursor. researchgate.netbeilstein-journals.org

Chemical Reactivity and Derivatization of 2 Aminothiophene 3 Carboxamide Scaffolds

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 2-amino-N-propylthiophene-3-carboxamide scaffold can be understood by examining the distinct roles of its thiophene (B33073) ring and appended functional groups. The molecule presents five potential sites for chemical attack: two for nucleophiles and three for electrophiles. tubitak.gov.tr Nucleophilic attack can occur at the carbonyl carbon of the carboxamide and at the C2 position of the thiophene ring, while electrophilic attack is directed towards the C2-amino group, the carboxamide nitrogen, and the C5 position of the thiophene ring. tubitak.gov.tr

Reactivity at the Thiophene Ring Positions (C2, C5)

The thiophene ring in this compound is rendered electron-rich by the strong electron-donating effect of the amino group at the C2 position. This activation makes the ring susceptible to electrophilic substitution reactions. The primary site for electrophilic attack is the C5 position, which is sterically accessible and electronically activated by the C2-amino group. tubitak.gov.tr This reactivity allows for the introduction of various substituents at this position, further diversifying the molecular structure.

Reactivity of the Amino and Carboxamide Functionalities

The exocyclic amino and N-propylcarboxamide groups are central to the scaffold's synthetic utility. tubitak.gov.tr

C2-Amino Group: This primary amine is a potent nucleophile and readily reacts with a wide range of electrophiles. Its most significant role is as a key component in cyclization reactions, where it acts in concert with the adjacent carboxamide group to form fused heterocyclic rings. tubitak.gov.trnih.gov It can undergo reactions such as acylation, condensation with aldehydes and ketones to form Schiff bases, and addition to isothiocyanates. tubitak.gov.trresearchgate.net

N-Propylcarboxamide Group: This functionality possesses dual reactivity. The nitrogen atom can act as a nucleophile, while the carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. tubitak.gov.tr This duality is crucial for intramolecular cyclization reactions, particularly in the formation of fused pyrimidine (B1678525) rings where it provides the necessary atoms to complete the heterocyclic structure. tubitak.gov.tr

Cyclization Reactions Leading to Fused Heterocyclic Systems

The ortho-positioning of the amino and carboxamide groups on the thiophene ring makes this compound an ideal precursor for the synthesis of thieno-fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel molecular architectures. nih.gov

Formation of Thieno[2,3-d]pyrimidine Derivatives

One of the most well-documented transformations of the 2-aminothiophene-3-carboxamide (B79593) scaffold is its conversion into thieno[2,3-d]pyrimidines. semanticscholar.org This bicyclic system is of significant interest in drug discovery. The fusion of the pyrimidine ring is typically achieved by reacting the 2-aminothiophene precursor with a reagent that can provide the necessary one or two carbon atoms to close the ring. A variety of reagents and conditions have been developed for this purpose.

| Reagent(s) | Conditions | Resulting Thieno[2,3-d]pyrimidine Derivative |

| Various Nitriles (R-CN) | Dry Dioxane, HCl gas | 4-Amino-2-substituted-thieno[2,3-d]pyrimidines |

| Aromatic Aldehydes | n-Butanol, HCl | 2-Aryl-substituted-thieno[2,3-d]pyrimidines |

| Cinnamaldehyde | Ethanol (B145695), Dry HCl gas | 2-Styryl-thieno[2,3-d]pyrimidine |

| Formamide | Reflux | Thieno[2,3-d]pyrimidin-4-one |

| Phenylboronic esters | N/A | Thieno[2,3-d]-1,3-diaza-2-borin pyrimidin-4-one derivatives |

Data compiled from multiple sources. tubitak.gov.trmdpi.com

Synthesis of Other Annulated Products

Beyond the prevalent thieno[2,3-d]pyrimidines, the 2-aminothiophene-3-carboxamide core can be elaborated into other fused heterocyclic systems. For instance, diazotization of the C2-amino group can lead to the formation of thienotriazine derivatives. tubitak.gov.tr Furthermore, tandem oxidative annulation reactions, for example with 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provide routes to other complex annulated products. researchgate.net The versatility of this scaffold allows for its use in synthesizing a broad range of fused heterocycles, including thienopyridines and thienodiazepines. tubitak.gov.tr

Formation of Iminobutyronitrile and Schiff Base Derivatives

The nucleophilic C2-amino group is readily derivatized through condensation reactions.

Reaction with 3-Iminobutyronitrile: Research has shown that 2-aminothiophene-3-carboxamide derivatives can react with 3-iminobutyronitrile to yield the corresponding imino product, demonstrating the amine's ability to react with imine electrophiles. researchgate.net

Schiff Base Formation: A classical reaction of primary amines is the condensation with aldehydes or ketones to form Schiff bases (imines). The C2-amino group of the this compound scaffold undergoes this reaction efficiently. For example, treatment with various substituted aromatic aldehydes leads to the formation of the corresponding Schiff base derivatives. researchgate.netresearchgate.net This reaction is a straightforward method for introducing diverse structural motifs onto the thiophene core.

| Amine Reactant | Aldehyde/Ketone | Product Type |

| 2-Aminothiophene-3-carboxylate | Salicylaldehyde | Thiophene-based Schiff Base |

| 2-Aminothiophene-3-carboxamide | Aromatic Aldehydes | Thiophene-based Schiff Base |

| 2-Aminothiophenol | 2-Thiophene carbaldehyde | Thiophene-based Schiff Base |

Data compiled from multiple sources. researchgate.netbohrium.comnih.gov

Functionalization via Condensation and Substitution Reactions

The 2-aminothiophene-3-carboxamide scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The reactivity of "this compound" is analogous to other N-substituted derivatives of this scaffold, which can undergo a variety of condensation and substitution reactions to yield a diverse range of heterocyclic compounds. The primary sites for functionalization include the 2-amino group, the amide of the carboxamide group, and the C5 position of the thiophene ring. tubitak.gov.tr

The 2-amino group is a key nucleophile and readily participates in reactions with electrophilic reagents. For instance, condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases, which can subsequently cyclize to form fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr Similarly, reaction with nitriles in the presence of an acid catalyst can also yield thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr

Another important reaction is the cyclocondensation with reagents like thiourea, which results in the formation of 2-mercaptothieno[2,3-d]pyrimidin-4-(3H)-ones. tubitak.gov.tr Furthermore, the amino group can react with isocyanates to form ureido derivatives. tubitak.gov.tr

Substitution reactions can also occur on the thiophene ring, typically at the C5 position, which is susceptible to electrophilic attack. However, reactions involving the amino and carboxamide groups are more commonly explored for derivatization.

The following table summarizes various condensation and substitution reactions involving the 2-aminothiophene-3-carboxamide scaffold.

| Reactant | Reaction Type | Product | Reference |

| Aldehydes | Condensation | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr |

| Nitriles | Condensation | Pyrimidine derivatives | tubitak.gov.tr |

| Thiourea | Cyclocondensation | 2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-one derivatives | tubitak.gov.tr |

| Isocyanates | Addition | 2-Ureidothiophene-3-carboxamide derivatives | tubitak.gov.tr |

| Chloroacetyl chloride | Substitution | 4-(2-chloro-acetamido)-5-cyano-N-aryl-2-phenylaminothiophene-3-carboxamide | nih.gov |

| Aromatic amines | Substitution | 4-(2-arylamino-acetamido)thiophene-3-carboxamides | nih.gov |

Exploration of Novel Reaction Pathways and Mechanisms

The exploration of novel reaction pathways for the functionalization of 2-aminothiophene-3-carboxamide scaffolds is an active area of research, aiming to develop more efficient and greener synthetic methodologies. While the Gewald reaction remains the cornerstone for the synthesis of the core scaffold, modifications and new tandem reactions are continuously being developed. tubitak.gov.trarkat-usa.orgnih.gov

The mechanism of the widely used Gewald reaction involves a multi-step sequence: a Knoevenagel-Cope condensation between a carbonyl compound and an active methylene (B1212753) nitrile (like N-propyl-2-cyanoacetamide for the target compound), followed by the addition of elemental sulfur to the α-carbon of the nitrile, and subsequent intramolecular cyclization and tautomerization to form the 2-aminothiophene ring. arkat-usa.org

Recent research has focused on developing variations of the Gewald reaction to control regioselectivity and to synthesize specific isomers. For example, using methylketone derivatives with a leaving group can selectively lead to the formation of 4-substituted 2-aminothiophenes. researchgate.net

Tandem reactions that combine multiple synthetic steps in a one-pot procedure are also being explored. For instance, an efficient tandem oxidative annulation for the synthesis of 2,2-disubstituted 2,3-dihydroquinazolin-4(1H)-ones has been described, starting from o-aminobenzamides and 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net While not directly starting from a 2-aminothiophene, this highlights the trend towards more complex, one-pot transformations in heterocyclic chemistry that could be adapted for thiophene derivatives.

Furthermore, green chemistry approaches to the synthesis of 2-aminothiophenes are gaining traction. These include the use of reusable catalysts, solvent-free reaction conditions, and multicomponent reactions to improve atom economy and reduce waste. nih.gov Such methodologies are crucial for the sustainable production of these important heterocyclic scaffolds.

The following table outlines key reaction pathways and their mechanistic features relevant to 2-aminothiophene-3-carboxamide scaffolds.

| Reaction Pathway | Key Features | Mechanistic Steps | Reference |

| Gewald Reaction | One-pot synthesis of 2-aminothiophenes. | Knoevenagel-Cope condensation, addition of sulfur, intramolecular cyclization. | tubitak.gov.trarkat-usa.org |

| Modified Gewald Reaction | Selective synthesis of 4-substituted isomers. | Utilizes substrates with leaving groups to direct regioselectivity. | researchgate.net |

| Tandem Oxidative Annulation | Efficient synthesis of fused heterocyclic systems. | Involves oxidative coupling and subsequent cyclization in a single pot. | researchgate.net |

| Green Synthetic Routes | Environmentally friendly synthesis. | Employs reusable catalysts, solvent-free conditions, and multicomponent strategies. | nih.gov |

Spectroscopic and Structural Elucidation in 2 Aminothiophene 3 Carboxamide Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods such as NMR and FT-IR are fundamental in confirming the molecular structure of 2-aminothiophene-3-carboxamide (B79593) derivatives. These techniques provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of N-substituted 2-aminothiophene-3-carboxamides. In the ¹H NMR spectra of these compounds, the protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shifts of the N-alkyl protons provide information about the substitution on the carboxamide nitrogen.

For instance, in related N-alkyl derivatives, the methylene (B1212753) protons adjacent to the amide nitrogen typically resonate in the range of δ 3.0-3.5 ppm, often showing coupling with neighboring protons. The thiophene (B33073) ring protons exhibit characteristic chemical shifts and coupling constants that are dependent on the substitution pattern.

In ¹³C NMR spectra, the carbonyl carbon of the carboxamide group is typically observed in the downfield region, around δ 165-170 ppm. The carbons of the thiophene ring resonate at distinct chemical shifts, which are influenced by the electronic effects of the amino and carboxamide substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 2-aminothiophene-3-carboxamide scaffold. The spectra of these compounds are typically characterized by the presence of N-H stretching vibrations from the primary amine and the amide N-H group, which appear as distinct bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, sharp absorption band typically found in the range of 1630-1680 cm⁻¹.

The presence of the thiophene ring is indicated by C-H and C=C stretching vibrations within the aromatic region and C-S stretching vibrations at lower frequencies.

| Spectroscopic Data for a Representative 2-Aminothiophene-3-carboxamide Derivative | |

| Technique | Characteristic Peaks |

| ¹H NMR (ppm) | Amine (-NH₂): broad singlet; Amide (-NH-): triplet; Alkyl CH₂: multiplet; Thiophene ring H: doublet |

| ¹³C NMR (ppm) | Carbonyl (C=O): ~166; Thiophene C₂: ~163; Thiophene C₃: ~108; Thiophene C₄: ~148; Thiophene C₅: ~109 |

| FT-IR (cm⁻¹) | N-H stretching: 3400-3200; C=O stretching: ~1640; N-H bending: ~1600; C-N stretching: ~1400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure and offers detailed insights into the three-dimensional arrangement of atoms in the solid state. Studies on derivatives of 2-aminothiophene-3-carboxamide have revealed key structural features.

For example, the crystal structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, a related compound, was determined to crystallize in the monoclinic space group P2₁/c. scirp.orgresearchgate.net The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule.

The thiophene ring is generally found to be planar. The substituents at the 2- and 3-positions, the amino and carboxamide groups, lie close to the plane of the thiophene ring. The solid-state packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. These interactions typically involve the amino group and the amide N-H as hydrogen bond donors, and the carbonyl oxygen and the thiophene sulfur atom as hydrogen bond acceptors.

| Crystallographic Data for a Representative 2-Aminothiophene-3-carboxamide Derivative | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1344 |

| b (Å) | 13.7392 |

| c (Å) | 11.4704 |

| β (°) | 100.769 |

| Z | 4 |

Data from a study on 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene. scirp.orgresearchgate.net

Analysis of Molecular Geometry and Conformational Preferences

The detailed structural data obtained from X-ray crystallography allows for a thorough analysis of the molecular geometry and conformational preferences of 2-aminothiophene-3-carboxamide derivatives.

Bond Lengths and Angles

The bond lengths within the thiophene ring are consistent with its aromatic character. The C-S bond distances are typically in the range of 1.71-1.74 Å, while the C-C bond lengths within the ring vary. The C₂-N bond of the amino group often exhibits some double bond character due to the delocalization of the nitrogen lone pair into the thiophene ring, resulting in a shorter bond length than a typical C-N single bond. mdpi.com

The bond angles around the sp² hybridized carbon atoms of the thiophene ring are close to 120°. The geometry around the amide nitrogen is typically trigonal planar, indicative of its sp² hybridization.

Conformational Preferences and Hydrogen Bonding

Intermolecular hydrogen bonds also play a crucial role in the crystal packing. The remaining amino proton and the amide N-H proton are often involved in hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal lattice. mdpi.com

| Selected Bond Lengths and Angles for a 2-Aminothiophene Derivative | |

| Bond/Angle | Typical Value |

| C-S (Å) | 1.71 - 1.74 |

| C=O (Å) | ~1.22 |

| C-N (amino) (Å) | ~1.35 |

| C-N (amide) (Å) | ~1.36 |

| Thiophene internal angles (°) | ~110 - 113 (at S), ~125-130 (at C) |

Values are generalized from studies on related structures. mdpi.comresearchgate.netmdpi.com

Computational and Theoretical Studies on 2 Aminothiophene 3 Carboxamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 2-aminothiophene-3-carboxamide (B79593) and its derivatives.

The electronic properties of 2-aminothiophene-3-carboxamide systems are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important as it relates to the molecule's ability to accept electrons. In studies of various 2-aminothiophene-2-carboxamide derivatives, the LUMO energy levels have been calculated to understand their electronic behavior. For a series of 3-substituted-thiophene-2-carboxamide derivatives, the LUMO energies were found to range from -2.73 eV to -1.99 eV. researchgate.net The presence of the carboxamide group at the thiophene (B33073) ring has been noted to influence the LUMO energy. researchgate.net

For 7a-c derivatives of 3-aminothiophene-2-carboxamide (B122380), the HOMO orbitals are distributed over the π-orbitals of the thienyl, phenyl, and amide groups, while their LUMO is localized only on the 2-carboxamide (B11827560) phenyl thiophene substituent. researchgate.net The HOMO-LUMO energy gap (ΔEH-L) is a crucial parameter for determining molecular stability and reactivity. For some aminothiophene derivatives, this gap has been calculated to be in the range of 3.11–3.83 eV. researchgate.net Specifically, for a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives, the amino derivatives consistently showed the highest HOMO-LUMO energy gap. researchgate.net

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) | Reference |

|---|---|---|---|---|

| Amino derivatives (7a-c) | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 to 3.83 | researchgate.net |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Not specified | Not specified | 5.031 | researchgate.net |

| Thiophene-thiadiazole hybrids | Not specified | Not specified | 3.83 to 4.18 | researchgate.net |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These parameters include chemical potential (μ), hardness (η), and softness (S). Chemical potential indicates the escaping tendency of electrons, hardness measures the resistance to change in electron distribution, and softness is the reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are calculated using the following equations:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / η

| Parameter | Value (eV) | Reference |

|---|---|---|

| Energy Gap (ΔE) | 3.4051 | mpg.de |

| Hardness (η) | 1.7026 | mpg.de |

| Softness (S) | 0.2937 | mpg.de |

Molecular Docking and Binding Affinity Predictions (Excluding Biological Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the non-covalent interactions between a ligand, such as 2-amino-N-propylthiophene-3-carboxamide, and a receptor at the atomic level.

Molecular docking studies on thiophene carboxamide derivatives have revealed key interaction patterns with protein binding sites. For instance, in a study of 3-aminothiophene-2-carboxamide derivatives, specific hydrogen bonding and π-π stacking interactions were identified. One derivative was shown to form two hydrogen bonds between the oxygen of the carboxamide group and the amino acid residues Ser 201 and His 254, with bond lengths of 3.27 Å and 3.00 Å, respectively. researchgate.net Another derivative exhibited a π-hydrogen interaction between the thiophene ring and Gly 198 (4.78 Å) and π-π stacking forces with Phe 146 (3.68 Å). researchgate.net These interactions are crucial for the stability of the ligand-receptor complex. The ortho-amino-N,N-diaryl carboxamide moiety is often considered a key pharmacophore for binding interactions in related systems. wisc.edu

The conformation of a ligand plays a critical role in its ability to bind effectively to a receptor. Studies on N-methylthiophene-2-carboxamide, a close analog of this compound, have shown that intramolecular hydrogen bonding can significantly influence conformational rigidity. nih.gov The presence of an intramolecular hydrogen bond can lead to a more eclipsed conformation, which may be the preferred geometry for optimal binding in certain receptor cavities. The interplay of intramolecular forces and the polarity of the surrounding environment can modulate the conformational flexibility of such arylamides. nih.gov For Glx (glutamate and glutamine) side chains in proteins, a chi2 torsion angle close to, but less than, 180 degrees generally offers the minimum energy conformation. nih.gov

Quantum Chemical Analyses (e.g., QTAIM, NBO Studies)

Advanced quantum chemical analyses provide deeper insights into the electronic structure and bonding characteristics of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two such powerful methods.

QTAIM analysis can provide detailed information about the topology of electron density, helping to characterize intra- and intermolecular interactions. researchgate.net While specific QTAIM studies on this compound are not prevalent in the reviewed literature, this method has been applied to other 2-aminothiophene derivatives to understand their non-covalent interactions. researchgate.net

NBO analysis is used to study hyperconjugation, charge delocalization, and the stability arising from intramolecular and intermolecular charge transfer. researchgate.net In studies of thiophene derivatives, NBO analysis has been employed to investigate the interactions between donor and acceptor orbitals. nih.gov For instance, in one study, NBO analysis was used to understand the energetics of Werner-type complexes. researchgate.net The application of NBO analysis to this compound would provide a detailed picture of the electron delocalization between the thiophene ring, the amino group, and the N-propylcarboxamide substituent, which is crucial for understanding its electronic properties and reactivity.

Mechanistic Investigations of Chemical Reactions

The synthesis and reactivity of 2-aminothiophene-3-carboxamide systems are governed by complex reaction mechanisms that have been the subject of extensive computational and theoretical studies. Understanding these pathways is crucial for optimizing reaction conditions and designing novel derivatives. A primary focus of these investigations has been the Gewald reaction, the most established method for constructing the 2-aminothiophene core, along with other cyclization and transformation reactions. tubitak.gov.trmdpi.com

The Gewald Reaction Mechanism

The Gewald reaction is a one-pot, multi-component reaction that synthesizes 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. chemrxiv.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the nuanced steps of this process, moving beyond earlier mechanistic proposals. chemrxiv.org

A comprehensive computational study using DFT calculations at the M06-2X/aug-cc-pV(T+d)Z/SMD(C2H5OH) level of theory has shown that the reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. chemrxiv.org This is followed by the crucial step of the opening of the elemental sulfur ring (S₈) and the subsequent formation of polysulfide intermediates. chemrxiv.org

The key mechanistic steps, as elucidated by computational studies, are:

Knoevenagel-Cope Condensation : The reaction between a deprotonated malononitrile (B47326) anion and a ketone (e.g., butanone) forms the condensation product. This step has a calculated barrier of 24.2 kcal/mol and is exergonic by 2.9 kcal/mol. chemrxiv.org

Sulfur Ring Opening : The anionic condensation product is responsible for opening the S₈ ring, which has a calculated barrier of 25.4 kcal/mol. chemrxiv.org This leads to the formation of a key organic polysulfide intermediate. chemrxiv.org

Polysulfide Decomposition : The polysulfide intermediates can undergo various transformations, including unimolecular cyclization and nucleophilic degradation. chemrxiv.org Protonation of these polysulfides alters their electrophilic character and provides a kinetically favorable pathway for their decomposition. chemrxiv.org While intermolecular degradation is feasible for polysulfides of any length, unimolecular decomposition is kinetically preferred for longer chains (more than 5 sulfur atoms). chemrxiv.org

Cyclization and Aromatization : The final and irreversible step is the cyclization of a monosulfide intermediate, followed by aromatization, which drives the entire reaction sequence towards the stable 2-aminothiophene product. chemrxiv.org

The mechanism of the second version of the Gewald reaction involves the condensation of ketones with cyanoacetamide or its N-substituted derivatives and elemental sulfur in the presence of an amine base. tubitak.gov.tr The proposed pathway proceeds through a series of intermediates as detailed below. tubitak.gov.tr

| Step | Intermediate Description | Precursors |

| 1 | Knoevenagel condensation product | Ketone, Cyanoacetamide |

| 2 | Thiolate intermediate | Knoevenagel product, Elemental Sulfur (S₈), Amine base |

| 3 | S-alkylated intermediate | Thiolate intermediate |

| 4 | Enamine intermediate | Intramolecular rearrangement |

| 5 | 2-Aminothiophene product | Intramolecular cyclization and tautomerization |

This table describes the proposed mechanistic pathway for a variation of the Gewald reaction. tubitak.gov.tr

Mechanisms of Other Cyclization Reactions

Beyond the Gewald reaction, other mechanistic pathways have been investigated for synthesizing substituted 2-aminothiophene-3-carboxamide systems. One such method involves the reaction of an N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivative with a 2-chloroacetamide (B119443) reagent in boiling dioxane with sodium methoxide. nih.gov The reaction proceeds via the formation of an alkylated sulfide (B99878) intermediate, which then undergoes an intramolecular addition of the methylene (B1212753) group onto the nitrile function to yield the corresponding 3-aminothiophene derivatives. nih.gov

A similar strategy is employed to synthesize 3-methylthiophene (B123197) derivatives, where an N-(4-acetylphenyl)-2-chloroacetamide reacts with a 2-acetyl-2-arylazo-thioacetanilide derivative. nih.gov The mechanistic scenario involves the formation of an intermediate which then undergoes heterocyclization through the nucleophilic addition of the methylene group to a carbonyl function, ultimately eliminating a water molecule to form the product. nih.gov

Computational and Electronic Property Studies

DFT studies have also been applied to understand the molecular and electronic properties of the resulting thiophene derivatives, which influences their reactivity. nih.gov For a series of 3-substituted (amino, hydroxyl, methyl) thiophene-2-carboxamide derivatives, calculations revealed variations in the HOMO–LUMO energy gap (ΔEH-L). nih.gov The 3-amino derivatives were found to have the highest energy gap, while the 3-methyl derivatives had the lowest. nih.gov These electronic properties are directly linked to the chemical reactivity and stability of the molecules. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Substituent Effects on Chemical Reactivity and Synthetic Outcomes

The synthesis of 2-aminothiophene derivatives, including 2-amino-N-propylthiophene-3-carboxamide, is most commonly achieved through the Gewald reaction. tubitak.gov.trsciforum.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. tubitak.gov.trnih.gov The nature of the substituents on the starting materials significantly impacts the reactivity and the outcome of the synthesis.

The reactivity of the 2-aminothiophene-3-carboxamide (B79593) scaffold itself is complex, with five potential sites for chemical attack. Electrophiles can react with the amino group at position 2, the nitrogen of the carboxamide, or the carbon at position 5, while nucleophiles can target the carbonyl carbon or the carbon at position 2. tubitak.gov.tr

Studies on related 2-amino-3-carboxy-4-phenylthiophene analogs have shown that the electronic properties of substituents on the thiophene (B33073) ring are crucial for their biological activity. For instance, the introduction of electron-donating groups on an aryl moiety at the C-4 position generally optimizes kinase inhibitory activity. nih.gov Conversely, electron-withdrawing groups at the same position tend to decrease inhibitory effects. nih.gov This suggests that for this compound, substituents on the thiophene ring would similarly modulate the electron density of the system, thereby influencing its interaction with biological targets.

Research on 3-substituted thiophene-2-carboxamide derivatives has further elucidated these effects, as summarized in the table below.

| Substituent at Position 3 | Resulting Activity | Source |

| Amino groups (e.g., -NH2) | Highest antioxidant and antibacterial activity | nih.gov |

| Hydroxyl groups (e.g., -OH) | Moderate antioxidant and antibacterial activity | nih.gov |

| Methyl groups (e.g., -CH3) | Lowest antioxidant and antibacterial activity | nih.gov |

These findings indicate that substituents capable of hydrogen bonding and altering the electronic landscape of the thiophene ring play a pivotal role in defining the compound's biological profile.

Stereochemical Impact on Molecular Recognition and Interactions

The stereochemistry of this compound and its derivatives can have a profound impact on molecular recognition and interactions with biological targets. The spatial arrangement of atoms is critical for fitting into the binding sites of proteins and other macromolecules.

A key structural feature in related thiophene-3-carboxamide derivatives is the formation of an intramolecular N-H···N hydrogen bond, which creates a pseudo-six-membered ring. nih.gov This interaction locks the molecular conformation, significantly reducing its flexibility. nih.gov Similarly, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, strong intramolecular N-H···O hydrogen bonds are observed, which also contribute to a more rigid conformation. mdpi.com This conformational rigidity can be advantageous for binding affinity, as it reduces the entropic penalty upon binding to a receptor.

The introduction of chiral centers, for instance by adding substituents to the N-propyl chain or the thiophene ring, would result in stereoisomers (enantiomers or diastereomers). These isomers, having different three-dimensional arrangements, would be expected to exhibit distinct interactions with chiral biological targets like enzymes and receptors, potentially leading to significant differences in biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-Pharmacophore Modeling (Focusing on Methodologies)

QSAR and 3D-pharmacophore modeling are computational methodologies used to understand and predict the activity of compounds like this compound based on their structure.

QSAR Methodology: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure. For thiophene analogs, studies have shown the importance of electronic properties in modulating anti-inflammatory activity. researchgate.net Key descriptors often include:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moment. researchgate.net

Topological Parameters: Connectivity indices that describe the branching and shape of the molecule. researchgate.net

Thermodynamic Descriptors: Total energy of the molecule. researchgate.net

A model is then built, typically using multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with the observed activity. researchgate.net Such models can predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

3D-Pharmacophore Modeling Methodology: Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.comfu-berlin.de This approach does not require the alignment of molecules, which is a significant advantage. mdpi.com The process involves:

Feature Identification: Identifying key features in a set of known active molecules, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Model Generation: Generating models that consist of a specific 3D arrangement of these features. For thieno[3,2-b]pyrimidine analogs targeting VEGFR-2, a successful pharmacophore model (AAHRR) consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. semanticscholar.org

Validation and Screening: The best model is validated for its ability to distinguish active from inactive compounds and can then be used to screen large virtual libraries for new potential hits. fu-berlin.desemanticscholar.org

| Modeling Technique | Key Descriptors/Features | Application for Thiophene Derivatives | Source |

| QSAR | ELUMO, Dipole Moment, Total Energy | Predicting anti-inflammatory and antimicrobial activity | researchgate.net |

| 3D-Pharmacophore | H-bond donors/acceptors, Aromatic rings, Hydrophobic sites | Identifying structural requirements for VEGFR-2 inhibition | semanticscholar.org |

Classification Structure-Activity Relationship (CSAR) Modeling for Property Prediction

CSAR is a modeling approach that categorizes compounds into predefined classes, such as toxic or non-toxic, based on their structural features. This methodology has been successfully applied to thiophene derivatives to predict their genotoxicity. nih.govresearchgate.net

The methodology involves several steps:

Descriptor Selection: A large number of molecular descriptors are calculated for a dataset of thiophene derivatives with known properties. Methods like linear discriminant analysis (LDA) are then used to select a smaller subset of the most relevant descriptors. nih.govresearchgate.net

Model Building: A classification model is constructed using the selected descriptors as inputs. The grid search support vector machine (GS-SVM) has proven to be a highly effective method for this purpose. nih.govresearchgate.net

Model Evaluation: The quality and predictive capability of the model are assessed using training and test sets of compounds.

In a study on 140 thiophene derivatives, a CSAR model based on the GS-SVM method demonstrated high accuracy in predicting genotoxicity. nih.govresearchgate.net

| Model | Training Set Accuracy | Test Set Accuracy | Source |

| LDA Model | 81.4% | 85.2% | nih.govresearchgate.net |

| GS-SVM Model | 92.9% | 92.6% | nih.govresearchgate.net |

These results show that CSAR, particularly using the GS-SVM approach, is a powerful tool for predicting the properties of thiophene derivatives, which could be applied to assess compounds like this compound. nih.govresearchgate.net

Correlation of Structural Features with Molecular Interactions and Physicochemical Parameters (e.g., Solubility through Linker Design)

The structural features of this compound, specifically the 2-amino and 3-carboxamide groups, are primary determinants of its molecular interactions. These groups are capable of forming multiple hydrogen bonds, acting as both donors (the N-H protons) and acceptors (the oxygen and nitrogen atoms). mdpi.com These interactions are fundamental to the compound's ability to bind to biological targets.

The N-propyl group serves as a linker that can be modified to fine-tune physicochemical properties. The length and composition of this linker are critical. For example, studies on related thiophene-3-carboxamide derivatives have shown that while a one-carbon linker at the 2-position is tolerated, longer linkers are detrimental to activity. nih.gov

In the design of dual inhibitors, linker groups are strategically chosen to bridge interactions with different binding sites. For instance, a flexible 2-amino-acetamide linker was incorporated into a thiophene carboxamide core to increase the probability of anchoring to target sites through hydrogen bond formation. nih.gov This highlights how the linker, in this case, the N-propyl group, can be engineered to improve properties like binding affinity and solubility. Modifying the N-propyl chain by introducing polar groups could enhance aqueous solubility, a crucial parameter for drug development.

Applications of 2 Aminothiophene 3 Carboxamide and Its Derivatives in Chemical Sciences and Technology Non Clinical

Role as Chemical Building Blocks for Diverse Organic Molecules

Substituted 2-aminothiophene-3-carboxamides are highly valued as versatile building blocks in organic synthesis, primarily for the creation of a wide array of polyfunctionalized heterocyclic compounds. nih.govresearchgate.net Their reactivity at multiple sites allows for the construction of various fused heterocyclic systems. nih.govresearchgate.net The most common and well-established method for the synthesis of these foundational thiophenes is the Gewald reaction. nih.govtubitak.gov.tr

The strategic placement of amino and carboxamide groups on the thiophene (B33073) ring facilitates subsequent cyclization reactions to form more complex structures. For instance, these derivatives are instrumental in synthesizing fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines. This is often achieved by reacting the 2-aminothiophene-3-carboxamide (B79593) with nitriles in a suitable solvent like dioxane, in the presence of an acid catalyst. nih.govtubitak.gov.tr

Furthermore, these building blocks are employed in the synthesis of other important heterocyclic scaffolds including pyridines and thiazoles. nih.govlookchem.comresearchgate.net The reaction pathways to these compounds often involve condensation reactions with various electrophilic reagents, leading to the formation of new ring systems fused to the thiophene core. lookchem.comacs.org The ability to readily generate diverse and complex molecular architectures underscores the importance of 2-aminothiophene-3-carboxamides as foundational synthons in modern organic chemistry. researchgate.netresearchgate.net

Below is a table summarizing the synthesis of various heterocyclic systems from 2-aminothiophene-3-carboxamide derivatives.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |

| 2-Aminothiophene-3-carboxamide derivative | Nitriles, HCl | Thieno[2,3-d]pyrimidine | nih.govtubitak.gov.tr |

| 2-Aminothiophene-3-carboxamide derivative | Arylidenemalononitriles | Pyrido[1,2-a]thieno[3,2-e]pyrimidine | lookchem.com |

| 2-Aminothiophene-3-carboxamide derivative | Salicylaldehyde | Quinoline derivative | lookchem.com |

| 2-Aminothiophene-3-carboxamide derivative | Enaminones | Pyridin-2-one derivative | lookchem.com |

| 2-Aminothiophene-3-carboxamide derivative | Hydrazine Hydrate, Sodium Ethoxide | Thieno[2,3-d]pyrazolo derivative | researchgate.net |

Applications in Materials Science

The unique electronic and photophysical properties of thiophene-containing compounds make them attractive candidates for various applications in materials science. While specific research on "2-amino-N-propylthiophene-3-carboxamide" is limited, the broader class of 2-aminothiophene derivatives has shown potential in several advanced material applications.

Organic Semiconductors for Thin Film Field-Effect Transistors

Thiophene-based polymers and small molecules are cornerstone materials for organic semiconductors used in organic thin-film transistors (OTFTs). nih.govresearchgate.net These materials are prized for their solution processability, potential for large-area fabrication on flexible substrates, and tunable electronic properties through chemical modification. nih.govmdpi.com The performance of OTFTs is heavily influenced by the molecular self-organization and π-stacking of the semiconductor, which facilitates charge transport. nih.gov

While direct studies on this compound for this application are not widely reported, the general principles of thiophene-based semiconductors suggest that derivatives of this compound could be designed to exhibit favorable semiconducting properties. The introduction of various substituents onto the thiophene ring can modulate the HOMO/LUMO energy levels and influence the solid-state packing, which are critical parameters for transistor performance. acs.org For instance, the design of novel naphthodithieno[3,2-b]thiophene (NDTT) derivatives has led to high-performance organic field-effect transistors. researchgate.net

Dyes for Dye-Sensitized Solar Cells

Thiophene derivatives are extensively used as components in metal-free organic dyes for dye-sensitized solar cells (DSSCs). lookchem.commdpi.comnih.gov These dyes typically feature a donor-π-acceptor (D-π-A) architecture, where the thiophene unit often serves as part of the π-conjugated bridge that facilitates intramolecular charge transfer upon photoexcitation. lookchem.commdpi.com The efficiency of a DSSC is critically dependent on the light-harvesting ability of the dye, its electrochemical properties, and its adsorption characteristics on the semiconductor photoanode (typically TiO2). nih.gov

The following table presents performance data for some thiophene-based dyes in DSSCs, illustrating the potential of this class of compounds.

| Dye Structure | Voc (mV) | Jsc (mA/cm2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid (dye 1) | 700 | 1.2 | - | 0.3 | nih.gov |

| [2,2':5,2″-terthiophene]-5-cyanoacrylic acid (dye 2) | - | - | - | 0.2 | nih.gov |

| Dye OL8 (bisdimethylfluorenylamino donor, benzo[c]thiophene (B1209120) bridge) | 500 | 13.08 | 0.69 | 4.54 | lookchem.com |

| Dye OL7 (bisdimethylfluorenylamino donor, BCOD fused thiophene bridge) | - | 14.32 | - | - | lookchem.com |

| N719 (commercial reference dye) | - | - | - | 6.22 | lookchem.com |

Optoelectronic Applications

The inherent photophysical properties of thiophene derivatives make them suitable for a range of optoelectronic applications beyond solar cells. These applications rely on the ability of the molecules to absorb and emit light, and to transport charge carriers. The electronic and optical properties of these materials, such as their absorption and emission spectra and energy levels, can be finely tuned through synthetic modifications. mdpi.com

Derivatives of 2-aminothiophene are known to be used in the synthesis of dyes for various purposes, which is a fundamental optoelectronic application. tubitak.gov.tr Research into novel donor-acceptor systems incorporating thiophene units has revealed that their energy levels and emissive properties can be modulated by altering the strength of the acceptor units. mdpi.com While specific optoelectronic device data for "this compound" is not available, the general class of thiophene-based materials is integral to the field of organic electronics and optoelectronics. derpharmachemica.com

Catalysis and Organocatalysis

While the primary applications of 2-aminothiophene-3-carboxamide derivatives have been in synthesis and materials science, there is emerging interest in their potential use in catalysis.

Hybrid Nanocatalysts in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The functional groups on the 2-aminothiophene-3-carboxamide scaffold, namely the amino and carboxamide moieties, as well as the sulfur atom in the thiophene ring, offer potential coordination sites for metal ions. This has led to the exploration of thiophene derivatives in the development of catalysts. For instance, thiophene-functionalized ligands have been used to create metal-organic frameworks (MOFs) that act as heterogeneous catalysts. acs.orgresearchgate.net

In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, palladium catalysts are paramount. nih.govrsc.org Research has focused on immobilizing palladium nanoparticles on various supports to create recoverable and reusable nanocatalysts. nih.govrsc.org Thiophene-functionalized surfaces, such as thiophenol-functionalized graphene, have been shown to be effective supports for anchoring gold nanoparticles for catalytic applications. rsc.org Although there are no direct reports of "this compound" being used in a hybrid nanocatalyst for Suzuki-Miyaura reactions, the principle of using functionalized thiophenes as ligands or supports for palladium is established. A recent study detailed the synthesis of a thiophene carboxamide that was subsequently used to functionalize magnetic nanoparticles for environmental applications, demonstrating the feasibility of attaching this scaffold to nanoparticle surfaces. nih.gov

Molecular Probes for Imaging (Excluding Clinical/In Vivo Human Data)

The 2-aminothiophene-3-carboxamide scaffold is a versatile structure in medicinal chemistry, serving as a foundation for developing targeted molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET). researchgate.net The aromatic nature and electron distribution of the thiophene ring, combined with the functional versatility of the carboxamide group, allow for systematic structural modifications to optimize binding affinity and selectivity for specific biological targets. researchgate.net Researchers have leveraged this scaffold to design radiotracers for imaging cannabinoid receptor type 2 (CB2), a target of significant interest due to its upregulation in activated microglia during neuroinflammation, which is an indicator of neurodegeneration. nih.govnih.gov The development of such probes involves a multi-step process, from the initial chemical synthesis of precursor molecules to their radiolabeling with positron-emitting isotopes and subsequent in vitro characterization to confirm their suitability for imaging. uzh.ch

Design and Radiosynthesis of Thiophene-Based Radiotracers for Positron Emission Tomography (PET)

The design of PET radiotracers based on the 2-aminothiophene-3-carboxamide structure for imaging the CB2 receptor involves creating derivatives with high affinity and selectivity for the target. uzh.ch A common synthetic strategy begins with the Gewald reaction to construct the core 2-aminothiophene ring system. uzh.chfrontiersin.org This is followed by an amide coupling reaction to introduce substituents that modulate the compound's pharmacological properties. nih.govuzh.ch

For the purpose of radiolabeling, a precursor molecule is required. This is typically achieved by modifying the lead compound, for instance, by saponification of an ester group to yield a carboxylic acid. uzh.chfrontiersin.org This carboxylic acid precursor can then be radiolabeled with a positron-emitting isotope. Carbon-11 ([11C]) is a frequently used isotope for this purpose. uzh.ch

The radiosynthesis of two such novel thiophene-based PET ligands, designated [11C]AAT-778 and [11C]AAT-015, was achieved through the methylation of their corresponding carboxylic acid precursors using [11C]iodomethane ([11C]MeI) under basic conditions. nih.govuzh.ch The entire radiosynthesis process, from the end of bombardment to the final product, was completed in approximately 40 minutes. nih.govuzh.ch The resulting radiotracers were purified using semi-preparative high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. uzh.chfrontiersin.org

The outcomes of the radiosynthesis for [11C]AAT-778 and [11C]AAT-015 are detailed below. nih.govuzh.ch

| Radiotracer | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Radiochemical Purity |

|---|---|---|---|

| [11C]AAT-778 | 12-37% | 96-449 | >99% |

| [11C]AAT-015 | 12-37% | 96-449 | >99% |

In Vitro Binding Affinity and Specificity Studies of Radiotracers

Following successful radiosynthesis, the non-radioactive reference compounds (cold ligands) undergo in vitro evaluation to determine their binding affinity and selectivity for the target receptor. uzh.ch For the thiophene-based ligands AAT-778 and AAT-015, competitive binding assays were performed to determine their inhibition constant (Ki) values for both the target cannabinoid receptor type 2 (CB2) and the off-target cannabinoid receptor type 1 (CB1), which is widely expressed in the central nervous system. nih.govuzh.ch

The results demonstrated that both compounds possess high affinity for the CB2 receptor, with Ki values in the low nanomolar range. nih.govuzh.ch Furthermore, they exhibited high selectivity for CB2 over CB1, a crucial characteristic for a targeted imaging agent. nih.govuzh.ch

| Compound | CB2 Ki (nM) | CB1 Ki (µM) | Selectivity (CB1 Ki / CB2 Ki) |

|---|---|---|---|

| AAT-015 | 3.3 ± 0.5 | 1.0 ± 0.2 | ~303 |

| AAT-778 | 4.3 ± 0.7 | 1.1 ± 0.1 | ~256 |

To confirm the specific binding of the radiolabeled tracers to the intended target, in vitro autoradiography studies were conducted. uzh.chfrontiersin.org These experiments used CB2-positive tissues, such as mouse and rat spleen sections. nih.govuzh.ch However, for [11C]AAT-015 and [11C]AAT-778, the autoradiography results revealed unspecific binding in the spleen tissue that could not be blocked by an excess of a known CB2-specific ligand. nih.govuzh.ch Despite the promising in vitro binding affinities of the parent compounds, the lack of specific binding demonstrated in these autoradiography studies indicated that these particular radiotracers were not suitable for specific CB2 imaging. uzh.chfrontiersin.org Nevertheless, the high affinity and selectivity of this class of thiophene compounds make them valuable leads for further structural optimization to develop improved PET tracers. uzh.chfrontiersin.org

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

The primary and most established method for synthesizing 2-aminothiophenes is the Gewald reaction. researchgate.netresearchgate.netresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.trresearchgate.net

For the specific synthesis of 2-amino-N-propylthiophene-3-carboxamide, the Gewald reaction would be adapted by using N-propyl-2-cyanoacetamide as the nitrile component. A general scheme is presented below:

Table 1: Proposed Gewald Synthesis for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Solvent | Product |

|---|

Future research in this area should focus on optimizing this route for efficiency, yield, and sustainability. Key areas for development include:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and catalysts, or solvent-free conditions, to reduce the environmental impact of the synthesis. nih.gov

Flow Chemistry: Developing continuous flow processes for the Gewald reaction, which can offer better control over reaction parameters, improved safety for exothermic reactions, and easier scalability.

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses several reactive sites, making it a rich platform for synthetic transformations. tubitak.gov.trresearchgate.net Its reactivity is primarily dictated by the nucleophilic 2-amino group, the amide functionality, and the electron-rich thiophene (B33073) ring, particularly at the C5 position.

Future research should systematically explore its reactivity:

Cyclocondensation Reactions: The 2-amino-3-carboxamide moiety is an ideal precursor for the synthesis of fused heterocyclic systems. For example, reaction with reagents like nitriles, isothiocyanates, or carbon disulfide could lead to the formation of thieno[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry. tubitak.gov.trnih.gov

Electrophilic Substitution: The C5 position of the thiophene ring is susceptible to electrophilic attack. Reactions such as halogenation (e.g., bromination with NBS), nitration, or Friedel-Crafts acylation could introduce new functional groups, providing derivatives for further elaboration. tubitak.gov.trnih.gov

N-Amino Group Derivatization: The reactivity of the 2-amino group can be explored through acylation, sulfonylation, or diazotization reactions, leading to a diverse library of new compounds with modified electronic and physical properties. nih.gov

Advanced Computational Predictions of Chemical Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. tandfonline.comresearchgate.net For this compound, advanced computational studies can provide significant insights.

Table 2: Predicted Parameters for Computational Analysis

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.net |

| Frontier Molecular Orbitals (FMO) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting reactivity towards other reagents. researchgate.net |

Future research would involve:

Reactivity Descriptors: Calculating Fukui functions and dual descriptors to precisely predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Simulating Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions (e.g., cyclocondensation) to understand the feasibility and regioselectivity of synthetic pathways.

Solvent Effects: Using solvent models like the Polarizable Continuum Model (PCM) to predict how different solvent environments affect the molecule's structure and electronic properties. tandfonline.com

Integration with Novel Materials for Enhanced Performance

Thiophene-based molecules are fundamental building blocks in materials science, renowned for their application in organic electronics. wikipedia.orgmdpi.com Polythiophenes and their derivatives are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. researchgate.netespublisher.com

The compound this compound could be explored as a novel monomer or precursor for advanced materials:

Conducting Polymers: Polymerization, either electrochemically or through chemical coupling reactions (like Stille or Suzuki coupling after suitable functionalization), could yield new polythiophene derivatives. The N-propyl group could enhance the solubility and processability of the resulting polymer, a common challenge in this field. wikipedia.orgresearchgate.net

Covalent Organic Frameworks (COFs): The amino group provides a reactive handle for incorporating the molecule into highly ordered, porous COFs. nih.govmdpi.com These materials have potential applications in gas storage, catalysis, and sensing. The thiophene unit would contribute to the electronic properties of the framework.

Functional Dyes and Pigments: The 2-aminothiophene scaffold is a known chromophore. researchgate.netespublisher.com Research into the photophysical properties (absorption and emission spectra) of the N-propyl derivative and its reaction products could lead to the development of new dyes for various applications, including as sensors.

Design of Targeted Chemical Tools for Molecular Biology Research (Excluding Clinical Implications)

The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov This makes this compound an excellent starting point for designing chemical tools to probe biological systems, distinct from developing clinical drugs.

Emerging research could focus on:

Fluorescent Probes: Attaching a fluorophore to the molecule or leveraging the intrinsic fluorescence of a more complex derivative could create probes for imaging specific cellular components or tracking biological processes. The N-propyl group could be modified to include a linker to a fluorescent dye.

Affinity-Based Probes: Functionalizing the molecule with a reactive group (like a photo-crosslinker) and a reporter tag (like biotin) could generate probes to identify and isolate protein binding partners (target deconvolution), helping to elucidate biological pathways.

Fragment-Based Screening Libraries: The compound itself is a suitable candidate for fragment-based libraries used in early-stage discovery research. These fragments are used to screen against proteins to find initial, low-affinity "hits" that can then be optimized into more potent and specific binders for research purposes. nih.gov The N-propyl group provides a vector for growing the fragment into a larger molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-propylthiophene-3-carboxamide, and what reaction conditions are optimal?

- Methodological Answer : The compound is synthesized via the Gewald reaction, a two-step process involving cyclization of ketones with cyanoacetates and sulfur, followed by amidation. For example, ethyl 2-amino-4-propylthiophene-3-carboxylate (precursor) is reacted with propylamine under reflux in ethanol, catalyzed by acidic or basic conditions .

- Table 1 : Example Reaction Conditions

| Precursor | Amine | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl 2-amino-thiophene-3-carboxylate | Propylamine | Ethanol | Reflux, 12h | ~65-75% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., thiophene proton signals at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (e.g., intermolecular N–H⋯O interactions) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1700 cm) and NH bends (~1600 cm) .

Q. What solvents are suitable for solubility testing, and how should the compound be stored?

- Methodological Answer : Based on analogs (e.g., 2-amino-4-phenylthiophene-3-carboxamide), test polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Store at –20°C in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Grid Box : Center on target protein’s active site (e.g., kinase domains).

- Scoring Function : Adjust exhaustiveness to 20 for accuracy.

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å).

- Table 2 : Example Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|

| Kinase X | –8.5 | H-bond with Asp 154 |

Q. How to resolve discrepancies between computational predictions and experimental binding assays?

- Methodological Answer :

- Solvent Effects : Adjust docking parameters for explicit solvent models.